

Application Note: Quantitative Analysis of 6,6-Dimethylazepan-4-one Hydrochloride

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Compound of Interest

Compound Name:	6,6-Dimethylazepan-4-one hydrochloride
CAS No.:	2031268-83-2
Cat. No.:	B1384082

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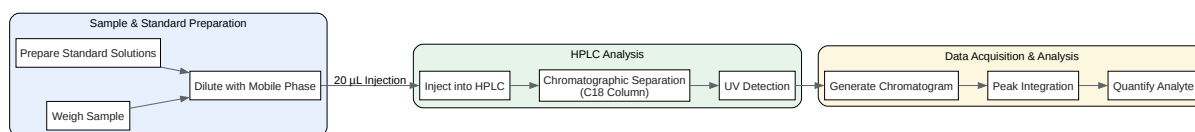
Introduction: The Analytical Imperative for a Novel Intermediate

6,6-Dimethylazepan-4-one hydrochloride is a heterocyclic ketone of significant interest in contemporary pharmaceutical development. As a key building block in the synthesis of novel therapeutic agents, the stringent control of its purity and concentration is paramount to ensuring the safety, efficacy, and batch-to-batch consistency of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide to the quantitative analysis of **6,6-Dimethylazepan-4-one hydrochloride**, presenting two robust and validated analytical methods: High-Performance Liquid Chromatography (HPLC) for routine quality control and Gas Chromatography-Mass Spectrometry (GC-MS) for enhanced specificity and trace-level impurity profiling. The methodologies detailed herein are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring data integrity and regulatory compliance.^{[1][2][3][4]}

Method 1: High-Performance Liquid Chromatography (HPLC) for Potency and Purity

Rationale: HPLC is the workhorse of the pharmaceutical industry for the quantitative analysis of non-volatile and thermally labile compounds.[5] For **6,6-Dimethylazepan-4-one hydrochloride**, a reversed-phase HPLC (RP-HPLC) method offers a balance of speed, precision, and accuracy, making it ideal for routine quality control, stability studies, and in-process monitoring. Given the potential for stereoisomers in cyclic ketones, this method can be adapted for chiral separations to ensure stereochemical purity.[6][7][8][9][10]

Experimental Workflow: HPLC



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Caption: Workflow for the quantitative analysis of **6,6-Dimethylazepan-4-one hydrochloride** by HPLC.

Detailed Protocol: HPLC

1. Instrumentation and Chromatographic Conditions:

- HPLC System: A Waters Alliance e2695 Separations Module or equivalent, equipped with a 2489 UV/Visible Detector.[11]
- Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[11][12]

- Mobile Phase: A filtered and degassed isocratic mixture of 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) and acetonitrile (60:40 v/v). [\[11\]](#)
- Flow Rate: 1.0 mL/min. [\[11\]](#)
- Column Temperature: 30°C.
- Detection Wavelength: 210 nm.
- Injection Volume: 20 µL. [\[11\]](#)
- Run Time: 10 minutes.

2. Preparation of Solutions:

- Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of **6,6-Dimethylazepan-4-one hydrochloride** reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 100 µg/mL.
- Sample Solution (100 µg/mL): Accurately weigh a quantity of the sample equivalent to about 10 mg of **6,6-Dimethylazepan-4-one hydrochloride** into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

3. System Suitability:

Before sample analysis, inject the 50 µg/mL working standard solution in six replicates. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak areas is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000.

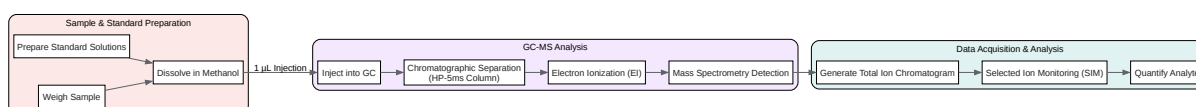
4. Data Analysis and Quantification:

Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations. Determine the concentration of **6,6-Dimethylazepan-4-one hydrochloride** in the sample solution from the linear regression equation of the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for High-Specificity Quantification and Impurity Profiling

Rationale: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[13] For **6,6-Dimethylazepan-4-one hydrochloride**, GC-MS provides exceptional selectivity and sensitivity, making it an excellent confirmatory method and a tool for identifying and quantifying trace-level impurities. The mass spectrometer provides structural information, which is invaluable for impurity identification.[14]

Experimental Workflow: GC-MS



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Caption: Workflow for the quantitative analysis and impurity profiling of **6,6-Dimethylazepan-4-one hydrochloride** by GC-MS.

Detailed Protocol: GC-MS

1. Instrumentation and Chromatographic Conditions:

- GC-MS System: An Agilent 7890B Gas Chromatograph coupled to a 5977A Mass Selective Detector or equivalent.
- Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or equivalent.[13][14]
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.[14]
- Inlet Temperature: 250°C.
- Injection Mode: Split (split ratio 20:1).
- Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 20°C/min to 280°C and hold for 5 minutes.[14]
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.[14]
- Acquisition Mode: Full scan (m/z 40-400) for impurity identification and Selected Ion Monitoring (SIM) for quantification.

2. Preparation of Solutions:

- Standard Stock Solution (1000 μ g/mL): Accurately weigh approximately 10 mg of **6,6-Dimethylazepan-4-one hydrochloride** reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 0.1 μ g/mL to 10 μ g/mL.
- Sample Solution (100 μ g/mL): Accurately weigh a quantity of the sample equivalent to about 1 mg of **6,6-Dimethylazepan-4-one hydrochloride** into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

3. Data Analysis and Quantification:

For quantification, operate the mass spectrometer in SIM mode, monitoring characteristic ions of 6,6-Dimethylazepan-4-one. The selection of these ions should be based on the fragmentation pattern observed in full scan mode. Construct a calibration curve by plotting the peak area of the selected ion in the working standard solutions against their corresponding concentrations. Determine the concentration of the analyte in the sample solution from the linear regression equation. For impurity identification, analyze the sample in full scan mode and compare the resulting mass spectra with a spectral library or perform structural elucidation based on the fragmentation patterns.

Method Validation: A Cornerstone of Data Integrity

Both the HPLC and GC-MS methods must be validated in accordance with ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.^{[1][2][3][4]} The validation process provides documented evidence that the analytical procedure is reliable, reproducible, and accurate for the quantification of **6,6-Dimethylazepan-4-one hydrochloride**.^{[4][15]}

Validation Parameters and Acceptance Criteria

Parameter	HPLC Method	GC-MS Method	Acceptance Criteria
Specificity	Forced degradation studies (acid, base, oxidation, thermal, photolytic)	Analysis of blank and spiked samples	The peak of interest should be free from interference from degradants, impurities, or matrix components.
Linearity	Minimum of 5 concentrations	Minimum of 5 concentrations	Correlation coefficient (r^2) ≥ 0.999
Range	80% to 120% of the test concentration	To be determined based on the expected concentration range	The method should be accurate and precise within this range.
Accuracy	9 replicate determinations across 3 concentration levels (80%, 100%, 120%)	9 replicate determinations across 3 concentration levels	Mean recovery of 98.0% to 102.0%.
Precision	Repeatability (n=6) and Intermediate Precision (different days, analysts, equipment)	Repeatability (n=6) and Intermediate Precision (different days, analysts, equipment)	RSD $\leq 2.0\%$
Limit of Detection (LOD)	Based on signal-to-noise ratio (3:1) or standard deviation of the response and the slope	Based on signal-to-noise ratio (3:1) or standard deviation of the response and the slope	To be determined experimentally.
Limit of Quantitation (LOQ)	Based on signal-to-noise ratio (10:1) or standard deviation of the response and the slope	Based on signal-to-noise ratio (10:1) or standard deviation of the response and the slope	To be determined experimentally and verified for accuracy and precision.

Robustness	Deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate)	Deliberate variations in method parameters (e.g., oven temperature ramp rate, carrier gas flow rate)	System suitability parameters should remain within acceptable limits.

Conclusion: Ensuring Quality through Rigorous Analysis

The HPLC and GC-MS methods detailed in this application note provide a robust framework for the comprehensive analytical control of **6,6-Dimethylazepan-4-one hydrochloride**. The HPLC method is well-suited for routine quality control, offering a balance of speed and precision. The GC-MS method provides a higher level of specificity and is an invaluable tool for impurity identification and trace-level analysis. Adherence to the outlined protocols and a thorough method validation in line with ICH guidelines will ensure the generation of high-quality, reliable, and defensible analytical data, which is fundamental to the successful development and manufacturing of safe and effective pharmaceuticals.

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